molecular formula C10H18O3 B14405446 8-Hydroxy-7,7-dimethyloct-5-enoic acid CAS No. 89559-98-8

8-Hydroxy-7,7-dimethyloct-5-enoic acid

Cat. No.: B14405446
CAS No.: 89559-98-8
M. Wt: 186.25 g/mol
InChI Key: DTSQKAHBOITZLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Hydroxy-7,7-dimethyloct-5-enoic acid is a branched unsaturated hydroxy fatty acid characterized by a hydroxyl group at position 8, two methyl groups at position 7, and a double bond at position 3. The compound’s unsaturated backbone and hydroxyl group suggest reactivity in oxidation-reduction processes and possible roles in lipid signaling or enzyme interactions .

Properties

CAS No.

89559-98-8

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

8-hydroxy-7,7-dimethyloct-5-enoic acid

InChI

InChI=1S/C10H18O3/c1-10(2,8-11)7-5-3-4-6-9(12)13/h5,7,11H,3-4,6,8H2,1-2H3,(H,12,13)

InChI Key

DTSQKAHBOITZLM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)C=CCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy-7,7-dimethyloct-5-enoic acid typically involves the use of 6-methyl-5-hepten-2-one as a starting material. The process includes several steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-7,7-dimethyloct-5-enoic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the double bond to yield a saturated compound.

    Substitution: Replacement of the hydroxyl group with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted carboxylic acids.

Mechanism of Action

The mechanism by which 8-Hydroxy-7,7-dimethyloct-5-enoic acid exerts its effects involves interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the disruption of bacterial cell membranes, while its anti-inflammatory effects could be related to the inhibition of pro-inflammatory enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

a) 8-Hydroxy-7,8-dimethyl-5-deaza-riboflavin (8-HDF)
  • Structure : Contains a deazaflavin core with hydroxyl and dimethyl groups at positions 7 and 8, similar to the methyl and hydroxyl substituents in the target compound.
  • Function: Acts as a light-harvesting chromophore in photolyases and cryptochromes . Unlike 8-Hydroxy-7,7-dimethyloct-5-enoic acid, 8-HDF is a cofactor involved in DNA repair via energy transfer.
  • Reactivity : The hydroxyl group in 8-HDF participates in hydrogen bonding with photolyase active sites, a feature that may parallel the target compound’s interactions with enzymes .
b) 8-Hydroxy-7,7'-bis-epi-fraxiresinol (Dipsalignan A)
  • Structure : A lignan with hydroxyl and dimethyl groups at position 7, resembling the substitution pattern of the target compound.
  • Stereochemistry : The α-orientation of hydroxyl groups in both compounds influences their conformational stability and binding affinity .
c) 8-Hydroxy-7,8-dihydroguanine (8-oxoG)
  • Structure : A nucleobase derivative with hydroxyl and methyl-like dihydro groups at positions 7 and 6.
  • Role: A marker of oxidative DNA damage, contrasting with the proposed metabolic or signaling roles of this compound .
  • Repair Mechanisms : Unlike the target compound, 8-oxoG is excised by DNA repair enzymes like Ogg1, highlighting divergent biological pathways .

Functional Comparison

Compound Key Functional Groups Biological Role Key Interactions
This compound Hydroxyl, dimethyl, double bond Potential lipid signaling, enzyme modulation Likely hydrophobic and H-bonding
8-HDF Deazaflavin, hydroxyl, methyl Light-harvesting in DNA repair Hydrogen bonding with photolyases
Dipsalignan A Lignan, hydroxyl, dimethyl Weak HIV-1 integrase inhibition Steric hindrance from dimethyl groups
8-oxoG Dihydroguanine, hydroxyl Oxidative DNA damage marker Base excision repair by Ogg1

Reactivity and Stability

  • Hydroxyl Group: The hydroxyl group in this compound may undergo oxidation or esterification, akin to 8-HDF’s role in redox cycles .
  • Double Bond: The oct-5-enoic moiety could participate in Michael addition or polymerization, similar to unsaturated fatty acids in lipid membranes.
  • Steric Effects : The 7,7-dimethyl group may hinder enzymatic degradation, a feature observed in dimethyl-substituted lignans .

Research Findings and Limitations

  • Synthetic Challenges: No direct synthesis data for this compound are available in the evidence. Analogous compounds (e.g., iridoid glycosides in ) suggest that stereochemical control during synthesis is critical .
  • Biological Data Gaps: While analogs like Dipsalignan A show antiviral activity, the target compound’s bioactivity remains unstudied.
  • Analytical Techniques: NMR and CD spectroscopy, as used for fraxiresinol analogs, would be essential for confirming stereochemistry and reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.